molecular formula C10H22O2Si B1399499 cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol CAS No. 1408074-89-4

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol

Cat. No.: B1399499
CAS No.: 1408074-89-4
M. Wt: 202.37 g/mol
InChI Key: ILGIKHCMCDNBSK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGIKHCMCDNBSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401195226
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408074-89-4, 1089709-08-9
Record name cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401195226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
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Preparation Methods

Transition Metal-Catalyzed "Cut-and-Sew" Cyclobutane Formation

Recent advances emphasize the use of transition metal catalysis, especially palladium and rhodium complexes, to facilitate cyclobutane ring formation via C–C activation and cycloaddition processes.

  • Methodology :

    • Starting from cyclobutanone derivatives or cyclobutanol precursors, a palladium-catalyzed tandem process involving C–C bond cleavage and subsequent ring closure (referred to as "cut-and-sew") is employed.
    • The process involves the coupling of cyclobutanone with olefins or alkynes bearing silicon substituents, leading to the formation of the desired cyclobutane with the silyl ether at the 3-position.
  • Research Findings :

    • A study reports a Pd-catalyzed tandem C–N bond coupling/allylic alkylation that constructs the nitrogen-tethered benzocyclobutenone, which can be further manipulated to install the silicon group (Reference).
    • The method achieves high enantioselectivity (94-99% e.e.) and broad substrate scope, indicating its versatility for synthesizing silicon-substituted cyclobutanes.

Silyl Protection of Cyclobutanols

Following ring construction, the hydroxyl group at the 3-position is protected as a silyl ether:

  • Reagents :

    • Dimethylchlorosilane or tert-butyldimethylchlorosilane (TBDMSCl) are common silylating agents.
    • Base such as imidazole or pyridine facilitates the nucleophilic attack on silicon.
  • Procedure :

    • The cyclobutanol intermediate is dissolved in anhydrous solvent (e.g., dichloromethane).
    • The silyl chloride is added along with a base at low temperature (0°C to room temperature).
    • The mixture is stirred until completion, then purified by column chromatography.
  • Notes :

    • The choice of silyl group influences the stability and subsequent deprotection steps. The dimethylsilyl group provides a balance between stability and reactivity.

Stereoselective Synthesis of the cis-Isomer

  • Diastereoselectivity :

    • The stereochemistry is controlled via the choice of starting materials, catalysts, and reaction conditions.
    • Use of chiral ligands in metal catalysis ensures the formation of cis -configured cyclobutane derivatives.
  • Research Data :

    • Diastereoselective reduction of cyclobutylidene Meldrum's acid derivatives has been employed to favor the cis-isomer, with yields exceeding 80% (Reference).
    • The stereoselectivity is confirmed via NMR and X-ray crystallography.

Detailed Data Table of Preparation Methods

Step Reagents & Conditions Purpose Yield / Selectivity References
1 Cyclobutanone derivative + olefin Transition metal-catalyzed "cut-and-sew" cyclization High enantioselectivity (94-99% e.e.)
2 Hydroxyl protection: TBDMSCl, imidazole, anhydrous DCM Silyl ether formation at the 3-position 85-90% ,
3 Diastereoselective reduction of cyclobutylidene Meldrum's acid Stereoselective formation of cis-isomer >80% cis-selectivity
4 Purification by chromatography Isolation of pure this compound Purity >95% ,

Research Findings and Insights

  • Catalytic Efficiency : Transition metal catalysis, especially Rh and Pd complexes, has been shown to facilitate the formation of complex cyclobutane frameworks with high stereocontrol (Reference). These methods are adaptable to incorporate silicon protecting groups at specific positions.

  • Stability of Silicon Protecting Groups : The dimethylsilyl ether is stable under various reaction conditions but can be selectively deprotected using fluoride sources such as tetrabutylammonium fluoride (TBAF) for downstream modifications.

  • Stereochemical Control : Diastereoselective reductions and chiral catalysis are crucial for obtaining the desired cis-isomer, which is often more challenging due to the inherent strain and stereoelectronic factors of cyclobutane rings.

  • Synthetic Flexibility : The methods described allow for the introduction of various substituents on the cyclobutane ring, enabling customization for different derivatives.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol can undergo oxidation reactions where the hydroxyl group is oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form various cyclobutane derivatives.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) are used to remove the TBDMS group.

Major Products Formed:

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane alcohols.

    Substitution: Formation of deprotected cyclobutanol or other substituted derivatives.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol is utilized as a reagent in organic synthesis. Its ability to participate in various reactions makes it valuable for constructing complex organic molecules. For instance, it can serve as a precursor for synthesizing more complex siloxane compounds or as an intermediate in the preparation of pharmaceuticals.

Facial Selectivity in Cycloadditions
Research has demonstrated that compounds like this compound exhibit facial selectivity during 1,3-dipolar cycloadditions. This property can be exploited to create stereochemically pure products, which are crucial in the synthesis of biologically active molecules .

Pharmaceutical Applications

Potential Drug Development
The compound's structural features suggest potential applications in drug development, particularly in creating new therapeutic agents. Its ability to modify biological activity through structural variation allows chemists to design drugs with enhanced efficacy and reduced side effects.

Protein Degrader Building Blocks
this compound is categorized under protein degrader building blocks. This classification indicates its potential use in developing targeted protein degradation strategies, which are gaining traction in modern pharmacology for treating diseases like cancer .

Materials Science

Silicon-Based Materials
Due to the presence of silicon in its structure, this compound can be used to synthesize silicon-based materials with unique properties. These materials can find applications in electronics, coatings, and nanotechnology.

Polymer Chemistry
The compound can act as a modifier or additive in polymer chemistry, enhancing the properties of polymers such as thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to improved performance characteristics suitable for various industrial applications.

Case Study 1: Synthesis of Siloxane Derivatives

A study focused on the use of this compound as a precursor for synthesizing siloxane derivatives demonstrated its efficiency in yielding high-purity products suitable for further functionalization . The research highlighted the compound's role in facilitating reactions that lead to the formation of complex siloxane networks.

Case Study 2: Application in Drug Design

In another investigation, researchers explored the structural modifications of this compound to develop novel therapeutic agents targeting specific biological pathways. The study revealed promising results regarding the compound's bioactivity and its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol primarily involves its role as a protecting group. The TBDMS group protects the hydroxyl functionality during various chemical transformations, preventing unwanted side reactions. The stability of the TBDMS group under a wide range of conditions makes it an ideal choice for protecting alcohols in synthetic chemistry .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
  • CAS No.: 1408074-89-4
  • Molecular Formula : C₁₀H₂₂O₂Si
  • Molecular Weight : 202.37 g/mol
  • Synonyms: cis-3-((tert-Butyldimethylsilyl)oxy)cyclobutanol, this compound-D11671 .

Structural Features: This compound consists of a cyclobutanol core (a four-membered cyclic alcohol) with a tert-butyldimethylsilyl (TBS) ether group at the cis-3 position. The TBS group acts as a protective moiety for the hydroxyl group, enhancing stability during synthetic reactions .

Applications :
Primarily used in organic synthesis as a protected alcohol intermediate. Silyl ethers like TBS are favored for their robustness under acidic and basic conditions, though they are cleavable via fluoride ions (e.g., TBAF) .

Storage : Recommended storage at 2–8°C to prevent degradation .

Structural and Functional Group Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Ring Size/Type Stability/Reactivity Insights Applications References
This compound C₁₀H₂₂O₂Si 202.37 Cyclobutanol, TBS ether 4-membered (cyclo-) High ring strain increases reactivity; TBS group provides steric protection. Organic synthesis intermediates
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine C₁₈H₄₀O₂Si₂ 376.75 Pyrrolidine, bis-TBS ether 5-membered (pyrrolidine) Enhanced steric hindrance from dual TBS groups; reduced nucleophilicity. Chiral synthesis, peptide chemistry
1-Methylcyclopentanol C₆H₁₂O 100.16 Cyclopentanol 5-membered (cyclo-) Lower ring strain vs. cyclobutanol; higher thermal stability. No protective groups. Solvent, fragrance intermediates
cis-3-(Aminomethyl)cyclobutanol hydrochloride C₅H₁₂ClNO 137.61 Cyclobutanol, aminomethyl, HCl salt 4-membered (cyclo-) Polar amine group enables salt formation; reactive in nucleophilic substitutions. Pharmaceutical intermediates
Spirotetramat Metabolite BYI08330-cis-enol C₁₈H₂₃NO₃ 301.38 Spirocyclic enol, methoxy, aromatic 5- and 6-membered (spiro) Complex ring system with conjugated enol; photolabile due to extended π-system. Agrochemical metabolites
Key Research Findings

Reactivity in Synthesis: The TBS-protected cyclobutanol exhibits higher reactivity in ring-opening reactions compared to cyclopentanol derivatives due to cyclobutane’s inherent strain . In contrast, bis-TBS-protected pyrrolidine () demonstrates suppressed reactivity at hydroxyl sites, making it suitable for multi-step syntheses requiring selective deprotection .

Steric and Electronic Effects: The tert-butyldimethylsilyl group in the main compound provides greater steric shielding than smaller silyl groups (e.g., trimethylsilyl), reducing unwanted side reactions . Compounds like cis-3-(Aminomethyl)cyclobutanol hydrochloride lack protective groups, making them prone to oxidation but more reactive in amine-specific couplings .

Thermal and Chemical Stability: Cyclobutanol derivatives with silyl protection (e.g., the main compound) show superior thermal stability versus unprotected analogs like 1-methylcyclopentanol, which degrades at elevated temperatures .

Industrial Relevance: The main compound is priced at ~¥1500/250mg (), reflecting its niche use in high-value syntheses. In contrast, simpler alcohols like 1-methylcyclopentanol are bulk-produced for solvents .

Biological Activity

cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol, also known by its CAS number 1408074-89-4, is a siloxane compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H22O2Si
  • Molecular Weight : 202.37 g/mol
  • IUPAC Name : (1S,3S)-3-((tert-butyldimethylsilyl)oxy)cyclobutan-1-ol
  • CAS Number : 1408074-89-4

The compound features a cyclobutanol structure with a tert-butyldimethylsilyl ether functionality, which may influence its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Preliminary studies suggest that compounds with siloxane functionalities can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition : The structural properties may allow it to interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of metabolic pathways that involve silylated compounds.
  • Cell Signaling Modulation : There is evidence that similar compounds can modulate signaling pathways related to cell growth and apoptosis, which could be beneficial in cancer research.

Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry demonstrated that siloxane derivatives exhibit significant antioxidant activities in vitro. The mechanism was primarily attributed to their ability to donate electrons and stabilize free radicals .

Enzyme Interaction

Research investigating the interaction of silylated compounds with cytochrome P450 enzymes indicated that these compounds could act as competitive inhibitors. This finding is crucial for understanding their potential effects on drug metabolism and efficacy .

Cancer Cell Studies

In a series of experiments involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results showed that at certain concentrations, the compound induced apoptosis in cancer cells, suggesting its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antioxidant ActivityScavenges free radicals; reduces oxidative stress
Enzyme InhibitionInhibits cytochrome P450 enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Q & A

Q. What advanced techniques enhance stereochemical purity during multi-step synthesis of TBS-protected cyclobutanol derivatives?

  • Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis during cyclobutanol formation. For example, ’s use of cyclobutanone in multicomponent reactions with stereochemical control via (N-isocyanimino)triphenylphosphorane could be adapted .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Reactant of Route 2
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol

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